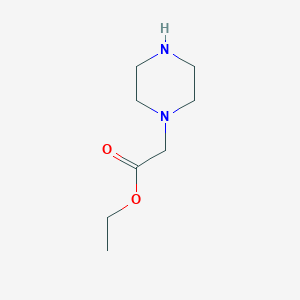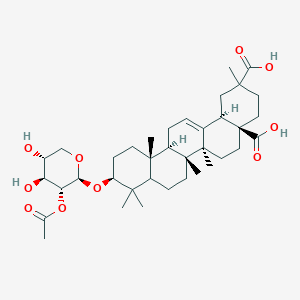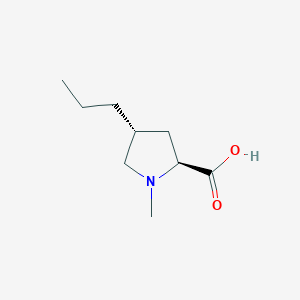
(trans)-4-Propyl-1-methyl-L-proline
Übersicht
Beschreibung
(trans)-4-Propyl-1-methyl-L-proline is a derivative of the amino acid proline, which is a significant constituent of mammalian structural proteins, particularly collagen. Proline and its derivatives, such as hydroxyproline, play a crucial role in the stability and function of collagen. The trans configuration of the hydroxyproline residue is an intermediate in the biosynthesis of certain antibiotics, such as etamycin, and is synthesized from L-proline .
Synthesis Analysis
The synthesis of proline derivatives can be complex and may involve multiple steps. For instance, the synthesis of γ-(4S)-Trifluoromethyl proline, a proline analog, was achieved with an improved yield on a multigram scale, suggesting that similar methods could potentially be applied to synthesize (trans)-4-Propyl-1-methyl-L-proline . Additionally, a convenient synthesis route for cis-3-hydroxy-L-proline, which shares structural similarities with (trans)-4-Propyl-1-methyl-L-proline, has been reported using Sharpless asymmetric epoxidation, starting from β-alanine . This method could potentially be adapted for the synthesis of (trans)-4-Propyl-1-methyl-L-proline.
Molecular Structure Analysis
The molecular structure of proline derivatives significantly influences their conformational properties. For example, the amide bond formed by γ-(4S)-Trifluoromethyl proline exhibits similar conformational properties to intact proline, with comparable amide populations of s-trans vs. s-cis isomerism . This suggests that (trans)-4-Propyl-1-methyl-L-proline may also exhibit specific conformational properties that could be analyzed using similar methods.
Chemical Reactions Analysis
Proline and its derivatives are known to participate in various chemical reactions. For instance, L-proline has been used as an efficient catalyst for the multi-component synthesis of pyrazole derivatives in water . Moreover, trans-4-hydroxy-L-proline-derived N,N'-dioxides have been used as organocatalysts for the Strecker reaction, yielding products with high enantiomeric excess . These examples demonstrate the versatility of proline derivatives in catalyzing chemical reactions, which could extend to (trans)-4-Propyl-1-methyl-L-proline.
Physical and Chemical Properties Analysis
The physical and chemical properties of proline derivatives can be quite diverse. For example, the study of s-cis and s-trans isomerism in acylproline analogs has revealed that these analogs exhibit a cis-trans isomerization similar to that of N-acetyl-L-proline . Furthermore, the biological evaluation of (18)F-labeled proline derivatives, including trans-4-[(18)F]fluoro-L-proline, has shown considerable differences in metabolic behavior and biodistribution compared to their cis-enantiomers . These findings suggest that (trans)-4-Propyl-1-methyl-L-proline may also have distinct physical and chemical properties that could be explored in further studies.
Wissenschaftliche Forschungsanwendungen
Roles in Plant Stress Resistance
Proline plays a significant role in improving plant abiotic stress resistance. It accumulates in response to environmental stresses such as drought, salinity, extreme temperatures, UV radiation, and heavy metals. Proline's positive effects on enzyme and membrane integrity, along with its adaptive roles in mediating osmotic adjustment, are well-documented. However, the actual roles in plant osmotolerance remain controversial. Genetically-engineered plants with transgenes for proline production have not yet succeeded in producing sufficient amounts to ameliorate stress effects significantly. The "shot-gun" approach of exogenous application of proline to plants under stress conditions has shown promise, leading to significant increases in growth and final crop yield under environmental stresses (Ashraf & Foolad, 2007).
Conformational Aspects and Biochemical Effects
The ring conformational aspects of proline and its derivatives are crucial for understanding their roles in biological systems. In both acyclic and cyclic derivatives, proline exhibits high flexibility and adopts different conformations that influence the structure and function of peptides and proteins. This flexibility is essential for protein folding and stability (Anteunis et al., 2010).
Neurochemical and Behavioral Effects
Proline and its derivatives have been implicated in neurochemical processes and behavioral effects. High levels of proline can be associated with neuropathophysiology of disorders, involving mechanisms such as oxidative stress, excitotoxicity, and impacts on energy metabolism. These findings suggest potential therapeutic strategies for conditions associated with high proline levels (Wyse & Netto, 2011).
DNA Mimics and Biomedical Applications
Hydroxyproline-based DNA mimics, designed on the basis of hydroxyproline and its derivatives, have shown potential for use in nucleic acid-based diagnostics, isolation of nucleic acids, and antisense experiments. These applications demonstrate the versatility of proline derivatives in biomedical research and their potential for therapeutic use (Efimov & Chakhmakhcheva, 2006).
Amino Acids in Plant Biology
Proline derivatives, including (trans)-4-Propyl-1-methyl-L-proline, play significant roles in plant biology. For instance, sandalwood contains unique amino acids and amines, indicating that proline and its derivatives contribute to plant physiology and adaptation to environmental conditions (Kuttan et al., 2015).
Eigenschaften
IUPAC Name |
(2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-4-7-5-8(9(11)12)10(2)6-7/h7-8H,3-6H2,1-2H3,(H,11,12)/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWGMRQFCUEYCT-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(trans)-4-Propyl-1-methyl-L-proline | |
CAS RN |
13380-36-4 | |
| Record name | (4R)-1-Methyl-4-propyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13380-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Propyl hygric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013380364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-PROPYL HYGRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WZ9F8EE8Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester](/img/structure/B133180.png)
![ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B133184.png)
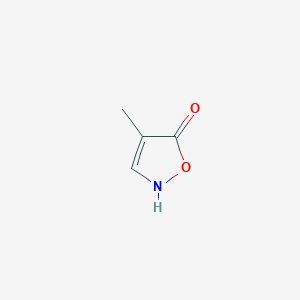
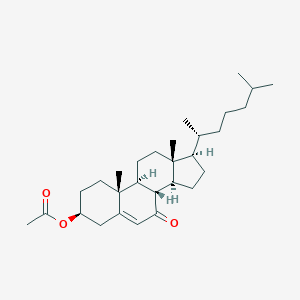
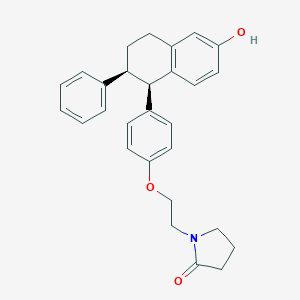
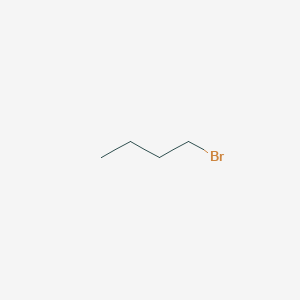
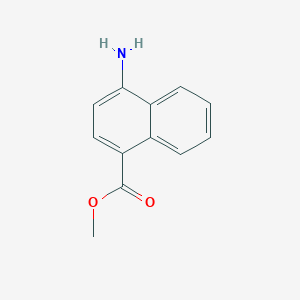
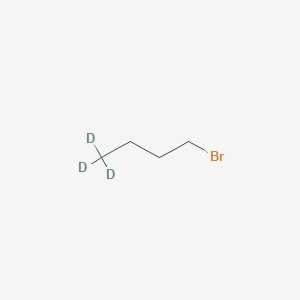
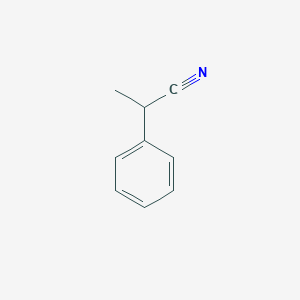
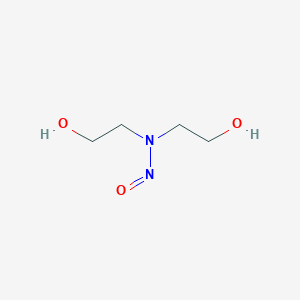
![2-[3-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid](/img/structure/B133230.png)
